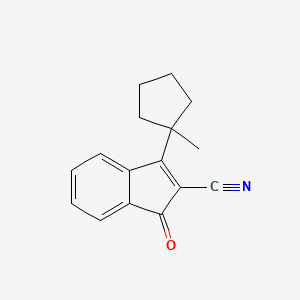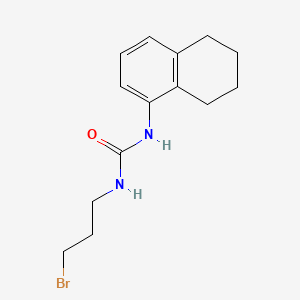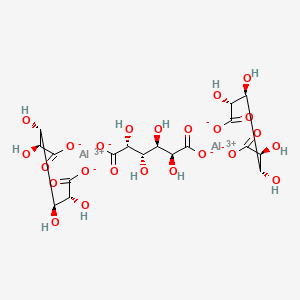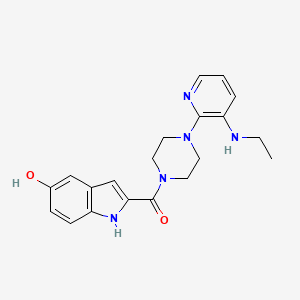
1-(2,4-Dinitrophenoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenoxy)naphthalene is an organic compound characterized by the presence of a naphthalene ring bonded to a 2,4-dinitrophenoxy group
Méthodes De Préparation
The synthesis of 1-(2,4-Dinitrophenoxy)naphthalene typically involves the reaction of 1-naphthol with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include steps for the recovery and recycling of solvents, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
1-(2,4-Dinitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The naphthalene ring can undergo oxidation reactions to form naphthoquinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,4-Dinitrophenoxy)naphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenoxy)naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, the compound can act as a fluorescence probe by undergoing photoinduced electron transfer (PET) reactions. This mechanism allows it to detect the presence of certain molecules, such as hydrogen sulfide, by exhibiting changes in fluorescence intensity .
Comparaison Avec Des Composés Similaires
1-(2,4-Dinitrophenoxy)naphthalene can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Both compounds contain nitro groups, but 2,4-Dinitrophenol is known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
Naphthalene-1-acetic acid: This compound is structurally similar but has different functional groups, leading to distinct chemical properties and applications.
1,8-Naphthalimide derivatives: These compounds are used in fluorescence probes and have similar applications in detecting biological molecules.
Propriétés
Numéro CAS |
3761-15-7 |
|---|---|
Formule moléculaire |
C16H10N2O5 |
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10N2O5/c19-17(20)12-8-9-16(14(10-12)18(21)22)23-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H |
Clé InChI |
BCGKQGJTZQCWJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)

